1-(3,4-difluorobenzoyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide
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Description
1-(3,4-difluorobenzoyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as DFB-FAZ and has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
Environmental Degradation and Polyfluoroalkyl Substances
Research on polyfluoroalkyl chemicals, which may share similar structural elements with the specified compound, focuses on understanding their environmental degradation. Studies suggest that microbial and abiotic degradation of polyfluoroalkyl substances can lead to the formation of perfluoroalkyl acids, which have significant environmental persistence and toxicity concerns. This research is crucial for evaluating the fate and effects of these chemicals in the environment (Liu & Avendaño, 2013).
Synthetic Chemistry and Biological Activity
The development and synthesis of guanidinobenzazoles for medicinal chemistry highlight the importance of specific functional groups and structures in creating compounds with potential therapeutic applications. This includes a variety of modifications and functionalizations to explore pharmacological activities, which may relate to the broader class of compounds including azetidine derivatives (Rosales-Hernández et al., 2022).
Antimicrobial and Antiviral Agents
Benzothiazole derivatives, which share some structural similarity with the specified compound, are explored for their antimicrobial and antiviral potentials. Such compounds have shown a range of biological activities and are considered promising candidates for developing new therapeutic agents against various pathogens and viruses (Elamin et al., 2020).
Optoelectronic Materials
Research into quinazolines and pyrimidines, which are part of the broader family of heterocyclic compounds, indicates the utility of these structures in creating novel optoelectronic materials. Such compounds have applications in electronic devices, highlighting the intersection of organic chemistry and material science (Lipunova et al., 2018).
properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O2/c25-21-8-5-15(11-22(21)26)24(30)28-12-17(13-28)23(29)27-18-6-7-20-16(10-18)9-14-3-1-2-4-19(14)20/h1-8,10-11,17H,9,12-13H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAFQTQLPKZSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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